molecular formula C7H15NO B3245030 Ethyl(oxolan-3-ylmethyl)amine CAS No. 165253-30-5

Ethyl(oxolan-3-ylmethyl)amine

Cat. No.: B3245030
CAS No.: 165253-30-5
M. Wt: 129.2 g/mol
InChI Key: XUBOPJGJMYXBDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl(oxolan-3-ylmethyl)amine: is an organic compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . It is a biochemical used primarily in proteomics research . The compound consists of an ethyl group, an oxolan-3-ylmethyl group, and an amine group, making it a versatile molecule in various chemical reactions.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Ethyl(oxolan-3-ylmethyl)amine are not well-documented in the literature. It is known that amines can participate in a variety of biochemical reactions. They can act as nucleophiles, forming bonds with electrophilic carbon atoms in other molecules. This property allows them to interact with a variety of enzymes, proteins, and other biomolecules .

Cellular Effects

They can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. Amines can exert their effects at the molecular level through a variety of mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Amines can exhibit changes in their effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Amines can exhibit dosage-dependent effects, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Amines can be involved in a variety of metabolic pathways, interacting with enzymes and cofactors and influencing metabolic flux and metabolite levels .

Transport and Distribution

Amines can interact with transporters and binding proteins, influencing their localization or accumulation .

Subcellular Localization

Amines can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, where the reaction conditions are optimized for high yield and purity. Catalysts and continuous flow reactors are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of nitroso compounds or oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Formation of alkylated or sulfonylated derivatives.

Mechanism of Action

The mechanism of action of ethyl(oxolan-3-ylmethyl)amine involves its interaction with specific molecular targets, primarily through its amine group. It can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The pathways involved often include nucleophilic attack on electrophilic centers in biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

  • Methyl(oxolan-3-ylmethyl)amine
  • Propyl(oxolan-3-ylmethyl)amine
  • Butyl(oxolan-3-ylmethyl)amine

Uniqueness: this compound is unique due to its specific ethyl group, which imparts distinct chemical properties compared to its methyl, propyl, and butyl analogs. These differences can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-(oxolan-3-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-8-5-7-3-4-9-6-7/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBOPJGJMYXBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901291342
Record name N-Ethyltetrahydro-3-furanmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165253-30-5
Record name N-Ethyltetrahydro-3-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165253-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyltetrahydro-3-furanmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture comprising 4.09g of (tetrahydro-3 -furanyl)methyl tosylate, 17 ml of 70% aqueous ethylamine solution and 8.2 ml of 2 N aqueous sodium hydroxide solution was stirred at 75° C. for 6 hours. The reaction fluid was concentrated under a reduced pressure to obtain crude N-{(tetrahydro-3-furanyl)methyl}-N-ethylamine. To this were added 2.00 g of 1,1-bis(methylthio)-2-nitroethylene and 20 ml of acetonitrile. The resulting mixture was refluxed for 3 hours. The reaction fluid was concentrated under a reduced pressure, and purified by silica gel column chromatography (eluent: ethyl acetate/hexane=1/2) to obtain 0.81 g of 1-[N-{(tetrahydro-3-furanyl)methyl}-N-ethylamino]-1-methylthio-2-nitroethylene.
Quantity
4.09 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
8.2 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl(oxolan-3-ylmethyl)amine
Reactant of Route 2
Reactant of Route 2
Ethyl(oxolan-3-ylmethyl)amine
Reactant of Route 3
Reactant of Route 3
Ethyl(oxolan-3-ylmethyl)amine
Reactant of Route 4
Reactant of Route 4
Ethyl(oxolan-3-ylmethyl)amine
Reactant of Route 5
Reactant of Route 5
Ethyl(oxolan-3-ylmethyl)amine
Reactant of Route 6
Reactant of Route 6
Ethyl(oxolan-3-ylmethyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.